3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
The synthesis of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and hydrazine derivatives.
Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with 4-methylpyridine under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: The methyl group is introduced through a substitution reaction, often using methyl iodide or similar reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in combinatorial chemistry.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
4-Methyl-1H-pyrazol-5-amine: Lacks the pyridine ring, which may result in different biological activity and chemical reactivity.
3-Methyl-1-(4-chloropyridin-2-yl)-1H-pyrazol-5-amine: The presence of a chlorine atom instead of a methyl group on the pyridine ring can significantly alter its chemical properties and biological activity.
1-(4-Methylpyridin-2-yl)-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring, which may affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-12-10(5-7)14-9(11)6-8(2)13-14/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDBCSUDFMIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=N2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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